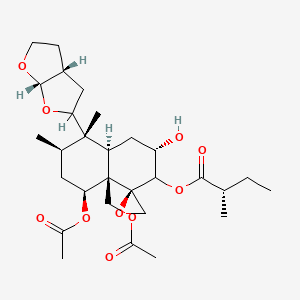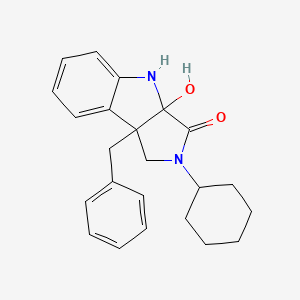
1-Iodo-2,3,4,5-tetramethylbenzene;5-methylbenzene-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-2,3,4,5-tetramethylbenzene: and 5-methylbenzene-1,2,3-triol are aromatic compounds with distinct chemical structures and properties 1-Iodo-2,3,4,5-tetramethylbenzene is characterized by the presence of an iodine atom and four methyl groups attached to a benzene ring, while 5-methylbenzene-1,2,3-triol contains three hydroxyl groups and one methyl group attached to a benzene ring
Vorbereitungsmethoden
1-Iodo-2,3,4,5-tetramethylbenzene: can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the iodine atom substituting one of the hydrogen atoms on the benzene ring.
5-Methylbenzene-1,2,3-triol: can be prepared through the hydroxylation of 5-methylbenzene. This process involves the introduction of hydroxyl groups to the benzene ring using reagents such as hydrogen peroxide or osmium tetroxide. The reaction conditions may vary depending on the desired regioselectivity and yield.
Analyse Chemischer Reaktionen
1-Iodo-2,3,4,5-tetramethylbenzene: undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organolithium compounds.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
5-Methylbenzene-1,2,3-triol: also undergoes various reactions, including:
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium ferricyanide or lead tetraacetate.
Esterification Reactions: The hydroxyl groups can react with carboxylic acids or acid chlorides to form esters. Common reagents include acetic anhydride and sulfuric acid.
Substitution Reactions: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Iodo-2,3,4,5-tetramethylbenzene: is used in organic synthesis as a building block for the preparation of more complex molecules. Its iodine atom serves as a versatile leaving group in various substitution reactions, making it valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science.
5-Methylbenzene-1,2,3-triol: has applications in medicinal chemistry due to its antioxidant properties. It is studied for its potential use in the treatment of oxidative stress-related diseases and as a precursor for the synthesis of bioactive compounds. Additionally, it is used in the development of polymers and resins due to its ability to form stable cross-linked structures.
Wirkmechanismus
The mechanism of action of 1-Iodo-2,3,4,5-tetramethylbenzene involves its ability to undergo substitution reactions, where the iodine atom is replaced by other functional groups. This reactivity is facilitated by the electron-donating effect of the methyl groups, which activate the benzene ring towards electrophilic attack.
5-Methylbenzene-1,2,3-triol: exerts its effects through its antioxidant activity. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound also interacts with various enzymes and proteins involved in oxidative stress pathways, modulating their activity and expression.
Vergleich Mit ähnlichen Verbindungen
1-Iodo-2,3,4,5-tetramethylbenzene: can be compared to other halogenated aromatic compounds such as 1-bromo-2,3,4,5-tetramethylbenzene and 1-chloro-2,3,4,5-tetramethylbenzene. The iodine atom in 1-Iodo-2,3,4,5-tetramethylbenzene provides unique reactivity due to its larger size and lower electronegativity compared to bromine and chlorine, making it more reactive in substitution reactions.
5-Methylbenzene-1,2,3-triol: can be compared to other polyhydroxybenzenes such as pyrogallol (benzene-1,2,3-triol) and phloroglucinol (benzene-1,3,5-triol). The presence of the methyl group in 5-Methylbenzene-1,2,3-triol enhances its lipophilicity and may influence its biological activity and solubility compared to its non-methylated counterparts.
Eigenschaften
Molekularformel |
C17H21IO3 |
|---|---|
Molekulargewicht |
400.25 g/mol |
IUPAC-Name |
1-iodo-2,3,4,5-tetramethylbenzene;5-methylbenzene-1,2,3-triol |
InChI |
InChI=1S/C10H13I.C7H8O3/c1-6-5-10(11)9(4)8(3)7(6)2;1-4-2-5(8)7(10)6(9)3-4/h5H,1-4H3;2-3,8-10H,1H3 |
InChI-Schlüssel |
JLQIMUYZXJKBKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)O)O)O.CC1=CC(=C(C(=C1C)C)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


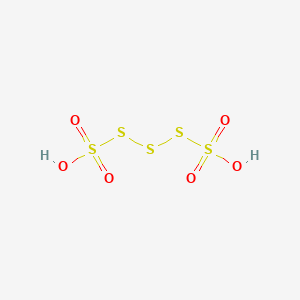
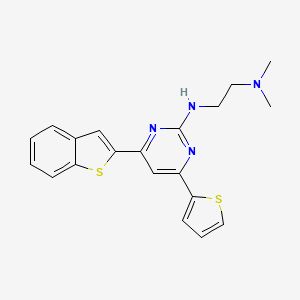
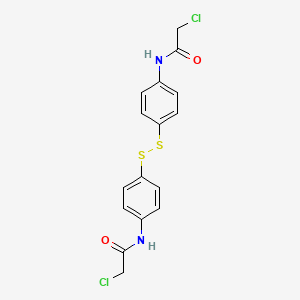
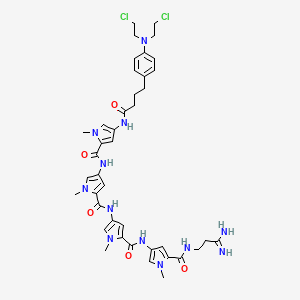
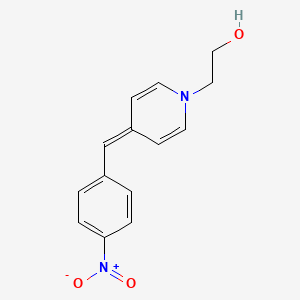





![2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,13-pentaene-10,12-dione](/img/structure/B12810336.png)
